Product packaging for Indisocin(Cat. No.:CAS No. 90632-49-8)

Indisocin

Cat. No.: B1240140
CAS No.: 90632-49-8
M. Wt: 276.67 g/mol
InChI Key: NFAZQDQNOPUWCO-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indisocin (NPA021360) is a specialized secondary metabolite isolated from the bacterium Nocardia blackwellii . With a molecular formula of C13H9ClN2O3 and a molecular weight of 276.6790 Da, this compound is a product of bacterial synthesis and is of significant interest in natural product and antimicrobial research . The original isolation and characterization of this compound, along with its N-methylated derivative, were reported in the Journal of Antibiotics, establishing its foundation as a subject of scientific inquiry . The total synthesis of this compound has been achieved, providing researchers with a defined pathway for its production . As a compound of bacterial origin, this compound is presented for research purposes to investigate its potential biological activities and mechanisms of action. It is intended for use in laboratory studies only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2O3 B1240140 Indisocin CAS No. 90632-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90632-49-8

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

[3-[(Z)-2-chloro-2-isocyanoethenyl]-2-oxo-1H-indol-3-yl] acetate

InChI

InChI=1S/C13H9ClN2O3/c1-8(17)19-13(7-11(14)15-2)9-5-3-4-6-10(9)16-12(13)18/h3-7H,1H3,(H,16,18)/b11-7+

InChI Key

NFAZQDQNOPUWCO-YRNVUSSQSA-N

SMILES

CC(=O)OC1(C2=CC=CC=C2NC1=O)C=C([N+]#[C-])Cl

Isomeric SMILES

CC(=O)OC1(C2=CC=CC=C2NC1=O)/C=C(/[N+]#[C-])\Cl

Canonical SMILES

CC(=O)OC1(C2=CC=CC=C2NC1=O)C=C([N+]#[C-])Cl

Synonyms

indisocin

Origin of Product

United States

Chemical Synthesis and Derivatization of Indisocin and Analogues

Synthetic Methodologies for Indisocin

The construction of the core structure of this compound has been approached through various synthetic strategies, including total synthesis, stereoselective methods, and regioselective techniques. These approaches are crucial for producing the molecule and its analogues for further study.

The total synthesis of this compound, along with its N-methylated analogue, N-methylthis compound, was first reported in 1987. colab.wsnih.gov This initial breakthrough provided a viable route to these natural products, which were previously only accessible through isolation from their natural sources. The successful synthesis confirmed the proposed structures of both this compound and N-methylthis compound and opened the door for more detailed investigations into their properties. nih.gov The synthesis was a notable achievement at the time, contributing to the broader field of natural product synthesis. scispace.com

The general approach to the total synthesis of complex molecules like this compound involves a series of carefully planned steps to build the molecular framework and install the necessary functional groups. vapourtec.comfiveable.me These syntheses often begin with simple, commercially available starting materials and proceed through numerous intermediates. pharmafeatures.com The development of a successful total synthesis requires a deep understanding of reaction mechanisms and the strategic use of protecting groups to ensure that reactions occur at the desired positions. solubilityofthings.com

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield. uw.edu.pl For molecules with multiple chiral centers, such as those related to this compound, controlling the three-dimensional arrangement of atoms is a significant challenge.

One common strategy for stereoselective synthesis involves the use of chiral auxiliaries. uw.edu.pl These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter has been created, the auxiliary is removed. Another powerful technique is the use of stereoselective reactions, such as asymmetric hydrogenations or aldol (B89426) reactions, which are catalyzed by chiral catalysts. mdpi.com These methods can be highly efficient and are often used in the synthesis of complex natural products and their analogues. researchgate.netrsc.orgresearchgate.net

In the context of related structures, the stereoselective synthesis of lignans, which share some structural motifs with this compound, has been extensively studied. uw.edu.pl For example, the synthesis of podophyllotoxin (B1678966) and its derivatives often relies on photocyclization reactions of chiral precursors to establish the correct stereochemistry. uw.edu.pl These approaches highlight the importance of controlling stereochemistry in the synthesis of complex natural products.

Regioselectivity refers to the control of the position at which a chemical reaction occurs in a molecule with multiple reactive sites. numberanalytics.com In the synthesis of this compound and its analogues, regioselective reactions are essential for installing functional groups at the correct positions on the aromatic rings and other parts of the molecule. organic-chemistry.org

Strategies for achieving regioselectivity often involve the use of directing groups, which can activate or deactivate certain positions on a molecule, thereby guiding the course of a reaction. numberanalytics.com For instance, in the synthesis of substituted aromatic compounds, the choice of substituents already present on the ring can determine the position of subsequent modifications. mdpi.com Protecting groups can also be used to block certain reactive sites, allowing reactions to occur at other, unprotected positions. numberanalytics.com

In more complex systems, controlling regioselectivity can be challenging. For example, the regioselective functionalization of ketones can be difficult, but methods have been developed to achieve this through the use of bis(boron) compounds to create an α,α-bis(enolate) equivalent, which can then be trapped with electrophiles. nih.gov Such strategies are crucial for the efficient synthesis of complex molecules with specific substitution patterns.

The synthesis of a complex molecule like this compound is a multi-step process that requires careful planning and execution. vapourtec.comsolubilityofthings.com Each step in the synthesis must be carefully designed to produce the desired intermediate in high yield and purity, while also being compatible with the subsequent steps in the sequence. fiveable.me

Retrosynthetic analysis is a key tool used in the design of multi-step syntheses. solubilityofthings.com This approach involves mentally breaking down the target molecule into simpler, more readily available starting materials. By working backward in this way, chemists can devise a synthetic route that is both logical and efficient.

Regioselective Synthesis Strategies

Derivatization Strategies for this compound Analogues

Derivatization involves the chemical modification of a parent compound to create a series of related molecules, or analogues. nih.gov This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound and to optimize its properties. asianpubs.orgresearchgate.netfrancis-press.com

The design and synthesis of novel derivatives of this compound and related structures are driven by the desire to create new compounds with improved or novel properties. asianpubs.orgresearchgate.netfrancis-press.com This process often involves making systematic changes to the structure of the parent molecule and then evaluating the effects of these changes.

For example, in the case of isocyanide-containing natural products, of which this compound is a member, there is significant interest in synthesizing new derivatives to explore their potential as metal-coordinating agents. acs.orgresearchgate.net The isocyanide functional group is known to bind to metal ions, and this property can be exploited in the design of new therapeutic agents. acs.org

The synthesis of these derivatives often involves the use of modern synthetic methods, such as cross-coupling reactions, to attach new functional groups to the core structure of the molecule. organic-chemistry.org The development of efficient and versatile methods for the synthesis of these derivatives is an active area of research. youtube.com

Exploration of Isocyanoalkene Reactivity in Synthesis

The isocyanoalkene functional group is a crucial component of this compound's structure and bioactivity. researchgate.netnsf.gov The synthesis of this moiety is challenging due to the delicate, carbene-like nature of the isocyanide group, which has limited tolerance for many reagents, and its small size, which makes controlling E/Z geometry in olefin-forming reactions difficult. nsf.gov

A significant advancement in this area is the stereoselective synthesis of both E- and Z-isocyanoalkenes through a sequential process involving the cross-coupling of vinyl iodides with formamide (B127407), followed by dehydration. nsf.gov Research has shown that a catalyst generated in-situ from copper(I) iodide (CuI) and a diamine ligand, such as trans-N,N'-dimethylcyclohexyldiamine, is highly effective. This catalytic system facilitates a rapid coupling reaction, which is crucial for minimizing the base-promoted isomerization of the resulting vinyl formamide intermediate. The geometry of the vinyl formamide is then faithfully transferred to the final isocyanoalkene product upon dehydration. nsf.gov This method has proven versatile, enabling the creation of a variety of acyclic, carbocyclic, and heterocyclic isocyanoalkenes. Its efficacy has been demonstrated in the stereodivergent syntheses of diastereomeric isocyanoalkene antibiotics, highlighting its applicability to complex targets like this compound. nsf.gov

Table 1: Conditions for Stereoselective Synthesis of Isocyanoalkenes

Step Reagents & Conditions Purpose Finding
1. Vinyl Formamide Synthesis Vinyl iodide substrate, formamide, CuI (catalyst), trans-N,N'-dimethylcyclohexyldiamine (ligand), Cs2CO3 (base) Copper-catalyzed N-vinylation of formamide Rapid coupling minimizes isomerization, preserving the stereochemistry of the vinyl iodide. nsf.gov
2. Dehydration Vinyl formamide intermediate, dehydrating agent (e.g., POCl3, Burgess reagent) Conversion of the formamide group to an isocyanide group The E/Z geometry of the vinyl formamide is retained in the final isocyanoalkene product. nsf.gov

Advanced Synthetic Techniques and Principles Applied to this compound

The construction of complex natural products like this compound relies on the application of modern and advanced synthetic techniques. scispace.comku.dk These methods are designed to achieve high levels of efficiency and control over the chemical structure, particularly its three-dimensional arrangement. numberanalytics.com Key strategies include stereoselective synthesis, the use of powerful catalytic reactions, and green chemistry approaches aimed at sustainability. numberanalytics.com Techniques such as flow chemistry and microwave-assisted synthesis can also be employed to improve reaction efficiency and reduce waste. numberanalytics.comspringerprofessional.de

The synthesis of this compound is governed by fundamental principles of organic chemistry that allow for the precise construction of its molecular architecture. openaccessjournals.comeolss.net

Stereoselectivity : This is a critical principle in synthesizing molecules with specific 3D structures. numberanalytics.com Achieving the correct stereochemistry is essential for biological activity. Strategies to enforce stereocontrol include the use of chiral auxiliaries, asymmetric catalysis with chiral catalysts, and diastereoselective reactions that leverage existing stereocenters in an intermediate to control the formation of new ones. numberanalytics.com

Selectivity and Yield : Synthetic routes are designed to maximize the formation of the desired product while minimizing by-products (selectivity) and to produce the highest possible quantity of the target molecule (yield). openaccessjournals.com This requires a deep understanding of reaction mechanisms and the influence of various functional groups. openaccessjournals.com

Retrosynthetic Analysis : This is a core principle where the target molecule is conceptually deconstructed into simpler, commercially available starting materials. eolss.net This "disconnection" approach, pioneered by E.J. Corey, allows chemists to devise logical and efficient forward-synthetic pathways. eolss.net

Catalysis : The use of catalysts is central to modern synthesis. Catalysts can accelerate reactions, enable transformations that would otherwise be impossible, and provide high levels of stereo- and regioselectivity, all while being used in small, substoichiometric amounts. numberanalytics.com

The field of medicinal chemistry synthesis is undergoing a transformation driven by automation and artificial intelligence (AI), offering enhanced efficiency, precision, and the potential for innovation. oxfordglobal.com While direct reports on the use of AI for this compound are not prevalent, the application of these technologies to the synthesis of complex molecules is a major area of current research. chemspeed.com

Automation : Automated synthesis platforms, or "synthesis robots," can perform chemical reactions with minimal manual intervention. synthiaonline.com These systems use software to control the addition of reagents and solvents, and sensors to monitor parameters like temperature and pressure. This leads to increased reproducibility, reduced human error, and the ability to run reactions continuously, thereby accelerating the synthesis process. oxfordglobal.com The integration of automated synthesis with purification and analysis creates a streamlined workflow from concept to final compound.

Artificial Intelligence : AI is being applied to several aspects of chemical synthesis.

Retrosynthesis Planning : AI tools, such as SYNTHIA® Retrosynthesis Software, use vast databases of chemical reactions and expert-coded rules to predict viable synthetic routes to a target molecule. synthiaonline.com This can drastically reduce the time chemists spend designing synthetic pathways.

Reaction Optimization : Machine learning algorithms can predict the optimal conditions for a chemical reaction (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. oxfordglobal.com When combined with automated robotic platforms, this creates a "self-driving lab" that can autonomously execute and optimize reactions. chemspeed.comescholarship.org

Data Analysis : AI can rapidly analyze large datasets from experimental results, such as those from high-throughput screening, to identify patterns and guide the next steps in the research process. escholarship.orgnih.gov

Structural Activity Relationship Sar Studies and Molecular Design

Systematic Modulations and Functional Group Interrogations of Indisocin Scaffold

Studies on isocyanide-containing compounds, including those from marine and terrestrial sources, have emphasized the role of the isocyano/isothiocyanato and thiocyanato functionalities as significant sources of leads for drug discovery mathewsopenaccess.commathewsopenaccess.com. The isocyano group can act as an unconventional pharmacophore, particularly useful as a metal coordinating warhead semanticscholar.org. This suggests that modifications or explorations around the isocyanide group in this compound would be a key aspect of SAR studies.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. uou.ac.innih.govijpsjournal.com Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological properties, including potency, selectivity, metabolism, and toxicity. uou.ac.innih.govijpsjournal.com

For chiral natural compounds, which are often biosynthesized in an enantiomerically pure form, stereochemistry is crucial as it affects target binding, metabolism, and distribution. nih.gov Studies on other natural product isomers, such as 3-Br-acivicin derivatives, have shown that stereochemistry can lead to significant differences in antimalarial activity, potentially due to stereoselective uptake mechanisms. nih.govnih.gov Molecular modeling studies have provided insights into the structural and stereochemical requirements for effective interactions with biological targets. nih.govnih.gov While specific details regarding the stereochemistry of this compound are not extensively detailed in the provided snippets, the general principle that stereochemistry impacts the biological activity of chiral molecules is well-established and would be a critical factor in understanding this compound's activity and designing analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govwikipedia.orgmdpi.comd-nb.info QSAR models aim to predict the activity of new, untested compounds based on their structural and physicochemical properties, expressed as molecular descriptors. researchgate.netnih.govwikipedia.orgmdpi.comd-nb.info This approach is valuable in drug discovery for identifying lead candidates and optimizing their properties. nih.govmdpi.comnih.gov

QSAR studies typically involve generating molecular descriptors that encode chemical structure information and then employing statistical regression techniques to correlate these descriptors with biological activity. d-nb.info

Predictive Models for Structure-Activity Relationships

Predictive QSAR models are developed to forecast the biological activity of compounds based on their molecular structures. mdpi.comnih.gov These models are built using a training set of molecules with known structures and activities and are then validated using a separate test set to assess their predictive power. mdpi.comnih.gov Various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), can be used to create QSAR models. nih.govchemmethod.com The reliability and predictability of these models are evaluated using statistical parameters such as R² values and root mean square error (RMSE). nih.gov

For this compound analogues, predictive QSAR models could be developed to forecast their activity against specific biological targets based on their structural variations. This would allow for the virtual screening of large libraries of potential analogues and prioritize the synthesis and testing of compounds predicted to have high activity.

Molecular Descriptors in this compound SAR Analysis

Molecular descriptors are numerical representations of a molecule's chemical structure and physicochemical properties. researchgate.netwikipedia.orgtoxicology.orgresearchgate.net They quantify various aspects, ranging from simple counts of atoms and bonds (1D descriptors) to more complex representations of connectivity, geometry, charge distribution, and hydrogen bonding potential (2D and 3D descriptors). researchgate.net These descriptors serve as the input variables in QSAR modeling. wikipedia.orgtoxicology.orgresearchgate.net

In the context of this compound SAR analysis, a wide variety of molecular descriptors could be employed to capture the relevant structural features influencing its biological activity. These might include topological descriptors (describing molecular connectivity), electronic descriptors (related to charge distribution and electronic properties), and steric descriptors (reflecting the molecule's three-dimensional shape and size). The selection of appropriate descriptors is crucial for building statistically significant and predictive QSAR models. nih.govtoxicology.org

Pharmacophore Modeling and Lead Optimization Strategies for this compound

Pharmacophore modeling is a technique used to identify the essential 3D spatial arrangement of chemical features of a molecule that are required for its biological activity. numberanalytics.comnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions. nih.gov Pharmacophore models can be used for lead discovery by searching databases for molecules possessing the required features or for lead optimization by guiding the design of new molecules with improved properties. nih.gov

Lead optimization is a critical phase in drug discovery where initial lead compounds are modified to enhance their efficacy, selectivity, pharmacokinetic properties, and safety profiles. numberanalytics.comnumberanalytics.comresearchgate.netarxiv.orgpreprints.org This iterative process involves chemical modifications guided by insights from biological testing and computational predictions. arxiv.org

Computational Approaches to Lead Optimization

Computational approaches play a vital role in lead optimization by providing tools and strategies to analyze and improve lead compounds. numberanalytics.comnumberanalytics.comresearchgate.netarxiv.orgpreprints.orgsilicos-it.beresearchgate.net These methods include molecular modeling, molecular dynamics simulations, virtual screening, docking studies, and QSAR modeling. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net

Molecular modeling can predict the binding mode and interactions of a molecule with its target. numberanalytics.com Virtual screening and docking are used to identify potential lead compounds and predict their binding affinity. preprints.orgresearchgate.netqom.ac.ir QSAR modeling, as discussed earlier, helps predict biological activity based on structure. nih.govnumberanalytics.compreprints.orgsilicos-it.be Pharmacophore modeling can be used to design molecules with specific desired attributes. nih.gov Computational tools enable the rapid evaluation of numerous structural modifications and the prediction of their impact on various properties, accelerating the lead optimization process for compounds like this compound. preprints.orgsilicos-it.be

Chemical Space Exploration for this compound Analogue Discovery

Chemical space exploration is a fundamental aspect of modern drug discovery and medicinal chemistry, aiming to identify novel compounds with desired biological activities by systematically searching vast theoretical or synthesized chemical libraries. For a compound like this compound, which possesses an indole (B1671886) core and a highly reactive isocyanide functional group, exploring the surrounding chemical space is crucial for discovering analogues with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netacs.org

The chemical space relevant to this compound analogue discovery can be conceptualized as the collection of all possible molecular structures that are similar to this compound, typically generated through structural variations such as substitutions, additions, or deletions of functional groups on the core scaffold. youtube.com Given this compound's structure, which includes an indolin-2-one core, an acetate (B1210297) group, and a chloro-isocyanoethenyl moiety, chemical space exploration would involve modifying these regions. uni.luchemblink.com

Biological and Biochemical Investigations of Indisocin Mechanisms

Molecular Mechanism of Action (MoA) Research

Research into the molecular mechanism of action of isonitrile natural products aims to understand how these compounds exert their biological effects at a molecular level. uni.luyoutube.com This includes investigating their interactions with biological molecules and pathways.

Deciphering Unconventional MoA of Isonitrile Natural Products

Isonitrile natural products are known to exhibit unconventional mechanisms of action compared to many traditional antibiotics. nih.govtum.de Unlike many antibiotics that target specific proteins, studies on xanthocillin X, a related isonitrile, suggest a mechanism that does not primarily rely on direct protein binding. nih.govacs.org Instead, the isocyano group's ability to coordinate with metals, such as copper and iron (particularly in heme), appears to play a significant role in their bioactivity. acs.orgsemanticscholar.orgnih.govacs.orgresearchgate.net This metal coordinating property can interfere with essential cellular processes. acs.orgresearchgate.net The isocyanide group can also form hydrogen bonds, which may be relevant in protein binding interactions. acs.org

Investigation of Heme Biosynthesis Dysregulation by Indisocin (or related isonitriles)

Recent studies on xanthocillin X have revealed a mechanism involving the dysregulation of heme biosynthesis. nih.govacs.orgtum.deresearchgate.net Heme is a crucial cofactor involved in numerous biological processes. embopress.orgbiorxiv.org Research indicates that xanthocillin X can directly interact with and sequester cellular regulatory heme, preventing its proper binding to cognate enzyme pockets. nih.govacs.orgtum.deresearchgate.net This sequestration leads to uncontrolled cofactor biosynthesis and the accumulation of porphyrins, which are precursors to heme. nih.govacs.orgtum.deresearchgate.net The accumulation of porphyrins can generate reactive oxygen species (ROS), causing deleterious effects on cell viability. nih.govacs.orgtum.de While this mechanism has been detailed for xanthocillin X, it suggests a potential mode of action for other isonitrile natural products, including this compound, given the shared isonitrile functionality. acs.orgsemanticscholar.org

Evidence supporting this mechanism includes the observation of upregulated transport systems for the acquisition of heme precursors and highly elevated levels of porphyrins in cells treated with xanthocillin X. nih.govtum.de Furthermore, the addition of a ROS scavenger was shown to counteract the antibiotic activity of xanthocillin X, indicating that cell death is induced by ROS resulting from porphyrin accumulation. nih.govacs.org

Identification and Validation of this compound's Cellular and Molecular Targets

Identifying the specific cellular and molecular targets of bioactive natural products is a critical step in understanding their mechanisms and advancing them as potential drug candidates. frontiersin.orgmdpi.com This process can be technically challenging. frontiersin.orgnih.gov

Protein Target Identification through Chemical Proteomics

Chemical proteomics is a powerful approach used to identify the protein targets of small molecules within complex biological systems. nih.govacs.orgtum.defrontiersin.org This technique typically involves using chemical probes, often based on the structure of the natural product, to covalently label or capture proteins that interact with the compound. nih.govacs.orgfrontiersin.orgnih.gov The labeled proteins can then be enriched and identified using mass spectrometry. frontiersin.org

In the case of isonitrile natural products like xanthocillin X, chemical proteomics has been employed to investigate protein binding. nih.govacs.orgtum.de Studies involving xanthocillin X equipped with alkyne or diazirine photo-crosslinker-alkyne tags have been conducted to identify bound proteins in bacterial cells. nih.govacs.org While initial studies did not conclusively identify cellular protein targets as the primary mediators of xanthocillin X's antibiotic effects, chemical proteomics remains a valuable tool for exploring potential protein interactions of this compound and other isonitriles. nih.govacs.orgtum.de

Investigation of Ligand-Target Interactions

Investigating ligand-target interactions provides detailed information about how a small molecule like this compound binds to its target(s), including the binding site, affinity, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, metal coordination). youtube.comtainstruments.comnih.govmeilerlab.orgmdpi.com Techniques such as isothermal titration calorimetry (ITC) and mass spectrometry can be used to quantitatively analyze protein-ligand interactions. tainstruments.comnih.gov

Given the proposed role of metal coordination in the activity of isonitrile natural products, investigating the interaction of this compound with metal ions and metalloproteins is particularly relevant. acs.orgsemanticscholar.orgnih.govacs.orgresearchgate.net The isocyano group is known for its ability to chelate metals, and this property is thought to contribute to the bioactivity of isocyanide-containing compounds. acs.orgresearchgate.net Studies on related isonitriles have shown interactions with heme, a metalloporphyrin containing iron. nih.govacs.org Further research is needed to specifically characterize the ligand-target interactions of this compound, particularly with metal-containing biological molecules.

Cellular Bioactivity Studies in Preclinical Models (Mechanistic Focus)

Cellular bioactivity studies in preclinical models are essential for understanding the effects of this compound on living cells and for validating the proposed mechanisms of action. uni.lu These studies can involve assessing the compound's effects on cell growth, viability, and specific cellular pathways in relevant cell lines or microorganisms. mathewsopenaccess.com

Impact on Macromolecular Biosynthesis (DNA, RNA, Protein, Cell Wall)

Macromolecular biosynthesis, including the synthesis of DNA, RNA, proteins, and the cell wall, is essential for cell growth, division, and survival. Interference with these processes can have significant biological consequences.

DNA Synthesis: Inhibition of DNA synthesis is a mechanism employed by some antimicrobial and cytostatic drugs. These inhibitors often target enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV in bacteria. patsnap.comcreative-biolabs.comyoutube.com For example, quinolones and coumarins are known to inhibit bacterial type II topoisomerases, leading to fragmented chromosomes and cell death. creative-biolabs.comyoutube.com Cytostatic drugs that inhibit DNA synthesis have also been found to be potent inducers of homologous recombination in mammalian cells. nih.gov

RNA Synthesis: RNA synthesis, or transcription, is the process of creating RNA from a DNA template. Inhibitors of RNA synthesis often target RNA polymerase. uab.edu Rifamycins, for instance, inhibit bacterial DNA-dependent RNA polymerase by binding to its beta-subunit, blocking RNA synthesis at an early stage. creative-biolabs.comuab.edu Some antiviral agents also act as RNA synthesis inhibitors by targeting viral RNA-dependent RNA polymerases. plos.orgmdpi.com

Protein Synthesis: Protein synthesis, or translation, occurs on ribosomes and involves the assembly of amino acids into polypeptide chains based on mRNA instructions. libretexts.orgsigmaaldrich.com Protein synthesis inhibitors typically act at the ribosome level, exploiting structural differences between prokaryotic and eukaryotic ribosomes. libretexts.orgsigmaaldrich.comwikipedia.org Examples include tetracyclines, which block the binding of aminoacyl-tRNAs to the ribosome, and macrolides, which interfere with the elongation step. sigmaaldrich.comwikipedia.org

Cell Wall Synthesis: The cell wall is a vital structural component for many microorganisms, particularly bacteria, providing rigidity and protection. microbenotes.com Inhibitors of cell wall synthesis, such as beta-lactams and glycopeptides, target enzymes involved in peptidoglycan biosynthesis. microbenotes.comnih.govnih.gov Beta-lactams, for example, inhibit penicillin-binding proteins (PBPs) which are crucial for cross-linking peptidoglycan chains. nih.govnih.gov

While the general mechanisms for inhibiting macromolecular biosynthesis are established for various compound classes, specific research detailing this compound's direct impact on each of these processes (DNA, RNA, protein, and cell wall synthesis) was not prominently found in the provided search results. However, given that this compound is an isocyanide-containing compound with reported antibacterial activity against various microorganisms, including S. aureus and E. coli, it is plausible that its mechanism of action involves interference with one or more of these essential biosynthetic pathways. semanticscholar.orgacs.org Further specific studies on this compound would be needed to elucidate its precise targets and effects on macromolecular synthesis in different organisms.

Effects on Cellular Metabolism

Cellular metabolism encompasses the complex network of biochemical reactions that occur within cells to maintain life, including energy production, nutrient processing, and synthesis of essential molecules. virginia.edunih.gov Dysregulation of cellular metabolism can lead to various disease states. virginia.edunih.gov

Some compounds can influence cellular metabolism by affecting specific metabolic pathways or enzymes. For instance, indole-3-carbinol (B1674136) (I3C), a compound structurally related to the indole (B1671886) core found in this compound, has been shown to induce cytochrome P450 enzymes involved in estradiol (B170435) metabolism in mice. nih.gov This suggests a potential for indole-based compounds to interact with metabolic enzymes. Additionally, some isocyanide-containing natural products have been associated with metal coordinating properties, which could potentially impact metalloenzymes involved in metabolic processes. researchgate.netsemanticscholar.orgnih.gov While the search results highlight the importance of cellular metabolism and how various compounds can affect it, specific details regarding this compound's direct effects on broad cellular metabolic pathways were not extensively available.

Enzymatic and Receptor Binding Studies

Enzymatic and receptor binding studies are fundamental in understanding how a compound interacts with specific biological targets at a molecular level. These studies provide insights into the potency, selectivity, and mechanism of action of a compound.

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition kinetics studies investigate how an inhibitor affects the rate of an enzyme-catalyzed reaction. Different types of enzyme inhibition (competitive, uncompetitive, noncompetitive, mixed) exhibit distinct kinetic profiles, which can be visualized using plots like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgsci-hub.secmu.eduwolfram.com These studies help determine key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki or IC50). khanacademy.orgsci-hub.secmu.edusigmaaldrich.com

Competitive Inhibition: A competitive inhibitor binds to the enzyme's active site, competing with the substrate. This typically increases the apparent Km but does not affect Vmax. khanacademy.orgsci-hub.secmu.eduwolfram.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km. khanacademy.orgsci-hub.sewolfram.com

Noncompetitive Inhibition: A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This primarily affects Vmax, decreasing it, while the effect on Km can vary. khanacademy.orgsci-hub.secmu.edu

The isocyanide functional group in this compound is known for its potential to interact with metalloproteins, which include many enzymes. researchgate.netsemanticscholar.org This suggests a possible mechanism of enzyme inhibition through metal chelation or direct interaction with the enzyme's active site or other crucial regions. While the search results mention the general principles of enzyme inhibition kinetics and the metal-chelating ability of isocyanides, specific kinetic data or identified enzymatic targets for this compound were not detailed.

Receptor Binding Profiles

Receptor binding studies assess the ability of a compound to bind to specific receptors, which are often proteins on the cell surface or within the cell that bind to signaling molecules, initiating a cellular response. vanderbilt.edusci-hub.se These studies help determine the affinity and selectivity of a compound for a particular receptor. vanderbilt.edusci-hub.seumich.edu Techniques like radioligand binding assays are commonly used to measure the binding of a labeled compound to receptors. sci-hub.seumich.edunih.govdost.gov.ph

Receptor binding profiles can provide insights into the potential pharmacological effects of a compound. For example, studies on 5-HT1A receptors have investigated the binding affinity differences of agonists and antagonists as a measure of intrinsic activity. nih.gov While the importance of receptor binding studies in understanding drug action is evident, specific information regarding this compound's interaction with known biological receptors was not found in the provided search results.

Further research is needed to specifically investigate this compound's enzyme inhibition kinetics and mechanisms, as well as its receptor binding profiles, to fully understand its molecular targets and biological activities.

Biosynthesis of Indisocin As a Natural Product

Elucidation of Indisocin Biosynthetic Pathway

The elucidation of natural product biosynthetic pathways typically involves identifying the precursor molecules, the intermediate compounds, and the enzymes that catalyze each step. This often employs techniques such as isotopic labeling, genetic analysis of mutant strains, and enzymatic assays. ableweb.orgmdpi.com Understanding these pathways is crucial for potential manipulation and production of the compound.

Role of Isocyanide Synthase (ICS) Biosynthetic Gene Clusters

Isocyanide-containing natural products like this compound are synthesized via non-canonical biosynthetic gene clusters (BGCs) that feature isocyanide synthase (ICS) as a key enzyme. researchgate.netbiorxiv.orgresearchgate.net These ICS BGCs are responsible for mediating various biological activities, including pathogenesis, microbial competition, and metal homeostasis. researchgate.netbiorxiv.orgnih.gov Research has focused on characterizing the biosynthetic potential and evolutionary history of these BGCs across different organisms, particularly within the Fungal Kingdom. researchgate.netbiorxiv.orgnih.govusda.gov Genome-mining pipelines have been developed to identify ICS BGCs, locating thousands of these clusters in various fungal genomes. biorxiv.orgresearchgate.netusda.gov These gene clusters often share promoter motifs and are maintained in contiguous groupings through natural selection. biorxiv.orgusda.gov The distribution of ICS BGCs is not uniform across fungi, with evidence of gene-family expansions in certain families, such as Ascomycetes. biorxiv.orgnih.govusda.gov

Enzymology of Key Biosynthetic Steps

The biosynthesis of isocyanide natural products involves enzymes that catalyze the formation of the characteristic isocyanide functional group (R-N≡C). researchgate.net This group is typically formed by the conversion of an amino group on select amino acids. researchgate.net While the specific enzymatic steps for this compound biosynthesis are not extensively detailed in the provided information, the presence of an isocyanide functional group in this compound strongly suggests the involvement of an isocyanide synthase enzyme in its pathway. researchgate.netuni.luchem960.com Studies on other natural product biosynthetic pathways, such as those for indole (B1671886) diterpenes or fatty acid-derived hydrocarbons, highlight the diverse range of enzymes involved, including prenyltransferases, monooxygenases, oxidoreductases, and lyases, which catalyze various modifications like prenylation, oxidation, reduction, and cleavage. mdpi.comnih.govnih.govsdu.edu.cnmdpi.com Elucidating the precise enzymatic cascade in this compound biosynthesis requires detailed biochemical studies to identify and characterize the specific enzymes and their reaction mechanisms.

Genetic and Metabolic Engineering Approaches for this compound Production Research

Genetic and metabolic engineering offer powerful tools to study and potentially enhance the production of natural products like this compound. frontiersin.orgwikipedia.orgmdpi.com Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of a desired substance by modifying metabolic networks. frontiersin.orgwikipedia.org This can involve strategies such as overexpressing genes encoding rate-limiting enzymes, blocking competing pathways, or introducing heterologous genes. wikipedia.org Genetic engineering techniques, including the use of restriction enzymes and plasmids, allow for the manipulation of an organism's genome to introduce desirable characteristics, such as the ability to produce specific compounds. researchgate.netebsco.combbc.co.uk While the provided information does not detail specific genetic or metabolic engineering efforts directly related to this compound, these approaches have been successfully applied to the production of other compounds, such as indigo (B80030) dye and insulin, in microorganisms like Escherichia coli. mdpi.comresearchgate.netebsco.combbc.co.ukisaaa.orgnih.govsavemyexams.com Research in this area for this compound would likely involve identifying the genes in its biosynthetic cluster and engineering suitable host organisms for efficient and potentially large-scale production. sarahoconnor.org

Chemical Ecology and Natural Product Biosynthesis Interplay

Natural products play significant roles in the chemical ecology of the organisms that produce them, mediating interactions with their environment and other organisms. unbc.campg.de These interactions can include defense against predators or pathogens, communication signals, and roles in nutrient acquisition or metal homeostasis. unbc.caresearchgate.netbiorxiv.org The biosynthesis of natural products is often influenced by ecological factors, with production levels and profiles potentially changing in response to environmental cues or the presence of other species. idw-online.desciencedaily.com The unique chemical properties of isocyanide natural products, such as their ability to chelate metals, contribute to their ecological functions. researchgate.net Understanding the interplay between chemical ecology and natural product biosynthesis can provide insights into the evolutionary pressures that have shaped the diversity of these compounds and their biosynthetic pathways. unbc.campg.deresearchgate.net Research into the chemical ecology of this compound could reveal its specific roles in the environment of the producing organism and how these roles relate to its biosynthetic regulation.

Computational and Theoretical Studies of Indisocin

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as Indisocin, when it interacts with a biological target, typically a protein. alfa-chemistry.com This approach helps in understanding the potential binding affinity and the nature of interactions at the molecular level. Molecular docking aims to find the "best-fit" orientation of a ligand binding with a specific protein, often involving modeling shape complementarity and using docking simulations that account for molecular flexibility. alfa-chemistry.com

Ligand-Protein Interaction Analysis

Analysis of ligand-protein interactions, often following molecular docking or dynamics simulations, involves examining the specific contacts formed between the ligand (this compound) and the amino acid residues of the protein target. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking interactions. Understanding these interactions is crucial for elucidating the molecular basis of a compound's activity and for guiding the design of improved derivatives. Hydrophobic contacts are frequently observed in protein-ligand complexes. Tools like PyMOL and UCSF Chimera are commonly used for visualizing and analyzing these interactions.

Conformational Analysis of this compound and Derivatives

Conformational analysis investigates the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a flexible molecule like this compound, understanding its preferred conformations is important as the biological activity can be dependent on the shape of the molecule that binds to a target. Computational methods, including quantum chemical calculations and molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its potential derivatives, identifying stable conformers and the energy barriers between them. Studies on related indole (B1671886) or isocyanide-containing compounds sometimes involve conformational analysis to understand their properties and interactions.

Quantum Chemical Calculations for this compound Properties and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for determining various molecular properties and predicting chemical reactivity. These calculations can provide insights into the electronic structure of this compound, including charge distribution, dipole moment, and the energies of molecular orbitals. Such information is valuable for understanding the intrinsic reactivity of the molecule and its potential to participate in different chemical reactions.

Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a simplified approach within molecular orbital theory used to understand chemical reactivity and selectivity. The interaction between the HOMO of one molecule and the LUMO of another is often a key factor in chemical reactions. Applying frontier orbital analysis to this compound could help predict its reactive sites and how it might interact with other molecules, including biological targets or reagents in a synthetic pathway.

Chemoinformatics and Pharmacoinformatics for this compound Research

Chemoinformatics and pharmacoinformatics utilize computational tools and databases to manage, analyze, and model chemical and biological data for drug discovery and development. Chemoinformatics focuses on the handling and analysis of chemical information, while pharmacoinformatics integrates various informatics branches to support the drug discovery process. These fields can be applied to this compound research for tasks such as searching for similar compounds, predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and identifying potential biological targets based on structural similarity or predicted interactions.

Retrosynthetic Analysis via Computational Tools

Retrosynthetic analysis is a strategy used in organic chemistry to plan the synthesis of a target molecule by working backward from the product to simpler, readily available starting materials. Computational tools for retrosynthetic analysis automate this process by using databases of known reactions and applying algorithms to propose synthetic routes. While the specific computational retrosynthetic analysis of this compound was not detailed in the provided sources, these tools could be employed to explore potential synthetic pathways for this compound, breaking down its structure into plausible precursors and identifying the necessary reaction steps.

Advanced Analytical Methodologies in Indisocin Research

Advanced Spectroscopic Techniques for Structural Analysis and Elucidation

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in indisocin.

Application of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including natural products like this compound. researchgate.net NMR provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. Studies involving isocyanides, the functional group present in this compound, have utilized both IR and NMR spectroscopy to demonstrate properties such as hydrogen bonding. acs.org While specific detailed NMR data for this compound were not extensively found in the search results, the general application of 1H and 13C NMR is standard practice in the characterization of such compounds. For example, related research on isocyanoalkenes, which share the isocyano functional group with this compound, has reported the use of 1H and 13C NMR for structural confirmation and yield calculations. drexel.edu

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is essential for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for analyzing natural products. acs.org LC-MS/MS (liquid chromatography-tandem mass spectrometry) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and fragmentation analysis of mass spectrometry. nih.govtum.de This method is used in complex biological samples, for instance, in activity-based protein profiling (ABPP) experiments to identify proteins that interact with a compound. nih.gov Predicted Collision Cross Section (CCS) values for this compound adducts, such as [M+H]+, [M+Na]+, and [M-H]-, have been calculated using CCSbase, providing additional data for identification and characterization via ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+277.03746156.5
[M+Na]+299.01940168.3
[M+NH4]+294.06400161.4
[M+K]+314.99334161.2
[M-H]-275.02290149.7
[M+Na-2H]-297.00485158.2
[M]+276.02963155.6
[M]-276.03073155.6

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can obtain a detailed picture of the electron density and the positions of atoms. wikipedia.orgnih.gov This method is crucial for obtaining definitive structural confirmation and understanding the precise arrangement of atoms in a molecule. While a specific crystal structure of this compound was not found in the provided search results, X-ray analysis has been used in studies of isocyanides to reveal covalent bonding interactions with enzymes. researchgate.net X-ray crystallography is a standard technique for characterizing the structure and bonding of organic and organometallic compounds and is widely applied in the study of biological molecules, including potential drug candidates. libretexts.orgnih.gov

Chromatographic Methods for Research-Scale Purification and Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography, often utilizing silica (B1680970) gel, is a common method for purifying organic compounds, including isocyanoalkenes related to this compound synthesis. drexel.eduthieme-connect.de Flash chromatography, a faster form of column chromatography, can also be employed for purification. drexel.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for separating, identifying, and quantifying components in a mixture. HPLC, often coupled with mass spectrometry (HPLC-ESI-MS), has been used in the analysis of natural products, including those with isocyanide groups, to determine labeling patterns and confirm structures. acs.org HPLC has also been used for the purification of compounds in research studies related to isonitrile natural products. tum.de

Development of High-Throughput Screening Assays for this compound Bioactivity (in vitro)

High-throughput screening (HTS) is a process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. bmglabtech.comdrugtargetreview.com This is particularly useful in the initial stages of drug discovery. In vitro HTS assays use biological components or live cells outside of their natural environment to assess the effect of compounds. bmglabtech.comdrugtargetreview.comnih.govresearchgate.net

HTS assays can be designed to identify compounds that exhibit antibacterial or antifungal activity, which are known properties of this compound and other isonitrile natural products. mathewsopenaccess.comresearchgate.net While specific details on HTS assays developed specifically for this compound were not found, the principles of HTS are applicable to evaluating its bioactivity against various targets, such as enzymes or microbial growth. bmglabtech.comdrugtargetreview.com Cell-based assays are frequently used in HTS to evaluate compound effects in a more physiologically relevant context. researchgate.net These assays can be miniaturized and automated to handle large compound libraries, making them efficient for screening. bmglabtech.comresearchgate.net The goal of HTS is to identify "lead" compounds that show promising activity for further investigation. bmglabtech.comdrugtargetreview.com

Future Directions and Emerging Research Paradigms for Indisocin

Exploration of Novel Therapeutic Research Avenues

Future research on Indisocin is expected to delve into novel therapeutic applications beyond its initially identified properties. The broad spectrum of biological activities observed in other isocyanide-containing natural products, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral effects, provides a strong rationale for exploring similar potential for this compound. acs.orgresearchgate.net For instance, studies on related isonitriles like xanthocillin X have revealed promising antibacterial activity against difficult-to-treat Gram-negative bacteria, such as Acinetobacter baumannii, through mechanisms involving heme sequestration. acs.orgnih.govresearchgate.net This suggests that this compound might also exert its effects through interactions with biological cofactors or enzymes, opening up research into infectious diseases and potentially other conditions where such interactions are relevant. The potential for isocyanides to act as metal-coordinating warheads could be particularly relevant in the design of inhibitors targeting metalloproteins involved in various disease pathways. acs.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Development of Advanced in vitro and Mechanistic in vivo Models for this compound Studies

Advancing the understanding of this compound's biological effects necessitates the development and utilization of more sophisticated in vitro and mechanistic in vivo models. While traditional models have provided initial insights, future research will benefit from models that more closely mirror human physiology and disease states. This includes the development of advanced cell culture systems, such as organ-on-a-chip models, which can provide more relevant in vitro data. nih.gov Furthermore, the use of mechanistic in vivo models, which allow for the detailed study of a compound's pharmacokinetics, pharmacodynamics, and mechanism of action within a living organism, will be crucial. nih.govtum.de These models can help to elucidate how this compound is absorbed, distributed, metabolized, and excreted, as well as how it interacts with specific tissues and pathways to exert its effects. Studies utilizing models like the Galleria mellonella larvae or murine models for infectious diseases, as seen with related compounds, could be adapted for this compound to study its efficacy and mechanisms in a living system. tum.deresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers formulate a scientifically rigorous research question for studying Indisocin?

  • Methodology : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope. For example: "How does this compound’s molecular structure (Intervention) influence its binding affinity (Outcome) compared to analogous compounds (Comparison) in in vitro models (Population)?"
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and impact . Avoid overly broad questions (e.g., "What is this compound?") or overly narrow ones (e.g., focusing on a single assay parameter without context). Contextualize the question within current trends, such as targeting understudied pharmacological pathways .

Q. What are the essential components of a reproducible experimental design for synthesizing or characterizing this compound?

  • Key Elements :

  • Materials & Methods : Document synthesis protocols (e.g., reaction conditions, purification steps) with sufficient detail for replication. For known compounds, cite prior literature; for novel derivatives, provide NMR, HPLC, and mass spectrometry data .
  • Controls : Include positive/negative controls (e.g., reference inhibitors in bioactivity assays) and address batch-to-batch variability .
  • Ethical Compliance : If using human-derived samples, detail participant selection criteria and informed consent processes .

Q. How can researchers conduct a systematic literature review on this compound to identify knowledge gaps?

  • Follow PRISMA guidelines for transparent reporting:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

Use databases like PubMed and Scopus with keywords: "this compound AND (synthesis OR mechanism OR pharmacokinetics)".

Screen titles/abstracts, extract data into tables (e.g., biological targets, assay types), and assess bias .

  • Highlight contradictions (e.g., conflicting IC50 values across studies) and unresolved questions (e.g., metabolic stability in vivo) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Analytical Steps :

Compare experimental conditions (e.g., cell lines, assay pH, solvent used) .

Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables .

  • Documentation : Use supplemental tables to juxtapose conflicting datasets and propose hypotheses (e.g., pH-dependent conformational changes) .

Q. What strategies optimize the synthesis of this compound derivatives to enhance selectivity while minimizing off-target effects?

  • Methodological Approaches :

  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., halogenation at Position 7) and test against panels of related receptors .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
  • High-Throughput Screening : Employ fragment-based libraries to identify core scaffolds with improved pharmacokinetic profiles .

Q. How can interdisciplinary approaches (e.g., chemoinformatics, systems biology) advance this compound research?

  • Integration Frameworks :

  • Cheminformatics : Cluster this compound analogs using Tanimoto similarity indices and link to bioactivity databases (e.g., ChEMBL) .
  • Systems Biology : Construct protein interaction networks to map off-target effects (e.g., using STRING or Cytoscape) .
    • Challenges : Address data interoperability issues (e.g., inconsistent units for IC50 values) through standardized metadata .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Recommended Techniques :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • Error Analysis : Report confidence intervals and propagate uncertainties (e.g., via Monte Carlo simulations) .
  • Multivariate Analysis : Use PCA or PLS to disentangle correlated variables (e.g., solubility vs. potency) .

Publication and Reproducibility

Q. How should researchers structure a manuscript on this compound to meet journal-specific requirements?

  • Sections to Prioritize :

  • Introduction : Contextualize this compound within prior work (e.g., "Prior studies identified COX-2 inhibition, but its CYP450 interactions remain unexplored") .
  • Results & Discussion : Use subheadings to separate synthesis, in vitro, and in vivo data. Contrast findings with literature (e.g., "Our IC50 of 12 nM contrasts with Smith et al.’s 30 nM, likely due to differences in assay temperature") .
  • Supporting Information : Include raw spectral data, synthetic protocols, and statistical code .

Q. What ethical considerations are critical when publishing preliminary or negative results on this compound?

  • Guidelines :

  • Disclose conflicts of interest (e.g., funding from pharmaceutical companies).
  • Report negative results (e.g., lack of efficacy in animal models) to prevent publication bias .
  • Use repositories like Zenodo to share datasets, ensuring FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.